
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is derived from methane by replacing three hydrogen atoms with fluorine atoms . Additionally, it has a cyclopropylmethyl group, which is derived from cyclopropane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms and three carbon atoms . The trifluoromethyl group would be attached to one of the carbon atoms in the ring, and the cyclopropylmethyl group would be attached to another carbon atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group, for example, is known to be quite reactive and can participate in a variety of chemical reactions . Similarly, the cyclopropyl group can undergo reactions such as ring-opening reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more electronegative, while the cyclopropyl group could introduce ring strain .
Wissenschaftliche Forschungsanwendungen
Design and Synthesis
Research focuses on the design, synthesis, and evaluation of pyrazole carboxamide derivatives. For instance, one study discussed the preparation of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, highlighting their methodological advancements and potential applications in biological studies due to certain compounds' toxicity to C. elegans (Donohue et al., 2002). Another study synthesized novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and tested their nematocidal activity, indicating their potential use in agrochemicals (Zhao et al., 2017).
Biological Evaluation
Several studies have explored the antimicrobial and antifungal activities of pyrazole carboxamide derivatives. For example, a study reported the synthesis of 3-alkyl-5-trifluoromethyl-1Hpyrazole-1-carboxamides and their derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Mello et al., 2021).
Antitumor Activities
Research has also delved into the antitumor activities of pyrazole derivatives. One investigation synthesized novel 1H-pyrazole-3-carboxamide derivatives, evaluating their antiproliferative effect on cancer cells and DNA-binding interaction, which suggests a potential mechanism for their antitumor effects (Lu et al., 2014).
Insecticidal Properties
Another area of application is the development of insecticides. A study designed and synthesized novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, showing good insecticidal activities against lepidopteran pests, highlighting the potential of pyrazole carboxamides as alternative insecticides (Wu et al., 2017).
Wirkmechanismus
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a role in various biochemical reactions .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of various compounds .
Result of Action
The trifluoromethyl group is known to have various effects on the molecular and cellular level .
Action Environment
The trifluoromethyl group is known to be influenced by various environmental factors .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable tool in drug design and development . This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the formation of stable complexes, leading to the inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting as an agonist or antagonist to specific nuclear receptors, thereby affecting cellular metabolism and function . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition of enzyme activity, particularly those involved in metabolic pathways . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process affects the compound’s bioavailability and clearance from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within tissues, influencing its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s subcellular localization and activity .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-6(8(13)16)15(14-7)4-5-1-2-5/h3,5H,1-2,4H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVMIMEJMZHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


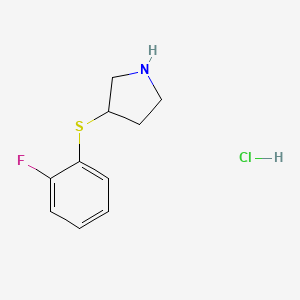
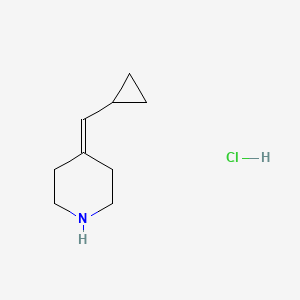
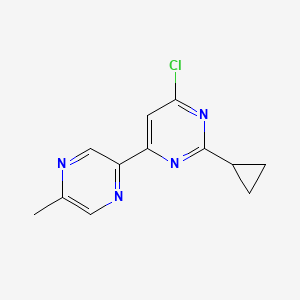
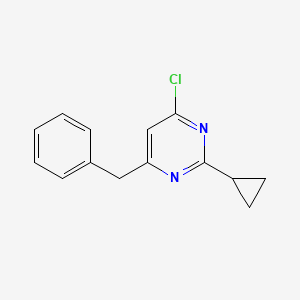


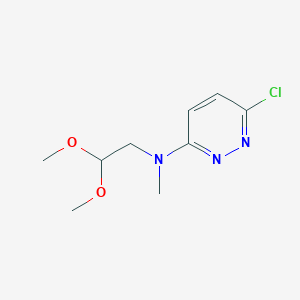

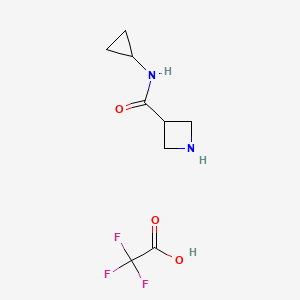
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)

![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)
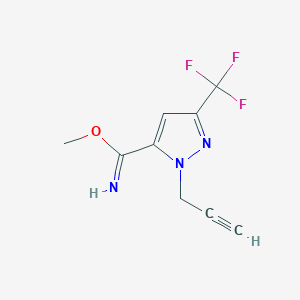
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)
